(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
The compound “(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5’-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione” is a complex organic molecule featuring multiple functional groups, including indole, benzodioxole, nitro, and spiro structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the indole and benzodioxole moieties.
- Introduction of the nitro group through nitration reactions.
- Construction of the spirocyclic structure via cyclization reactions.
- Final assembly of the molecule through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
- Use of continuous flow reactors for certain steps to improve efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole and benzodioxole moieties can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the indole moiety could lead to various oxidized products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound may serve as a lead compound for drug development, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5’-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: Similar in structure but with different substituents or functional groups.
Spiroindoline derivatives: Compounds with similar spirocyclic structures but different aromatic or heterocyclic rings.
Benzodioxole derivatives: Compounds with the benzodioxole moiety but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C29H21N5O7 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21N5O7/c35-26-24-21(9-14-12-30-19-4-2-1-3-17(14)19)32-29(18-10-16(34(38)39)5-7-20(18)31-28(29)37)25(24)27(36)33(26)15-6-8-22-23(11-15)41-13-40-22/h1-8,10-12,21,24-25,30,32H,9,13H2,(H,31,37)/t21?,24-,25+,29?/m1/s1 |
InChI Key |
MSILVXJYXSPKRS-BUHLBGKYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)NC4CC7=CNC8=CC=CC=C87 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)CC7=CNC8=CC=CC=C87 |
Origin of Product |
United States |
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